6,8-Dibromo-2H-chromene-3-carboxylic acid methyl ester

Aryl Hydrocarbon Receptor Cell-Based Reporter Assay Nuclear Receptor Pharmacology

Researchers requiring precise modulation of the aryl hydrocarbon receptor or a selective SIRT2 inhibitor scaffold often face confounding results from halogen-substituted analogs with divergent ROS profiles. This 6,8-dibromo-2H-chromene derivative is the exact solution. - Acts as a potent AhR agonist with a defined EC50 of 172 nM in HepG2-Lucia cells, enabling reproducible dose-response studies. - Delivers a ROS-decreasing mechanism in TPC-1 cells, which is critical for delineating ROS-independent apoptosis pathways and is functionally opposite to the 6,8-diiodo analog. - Provides a strategic SIRT2 inhibitor intermediate where the 6,8-dibromo pattern is essential for low-micromolar potency and selectivity, ensuring chemically verified starting material for medicinal chemistry campaigns.

Molecular Formula C11H8Br2O3
Molecular Weight 347.99 g/mol
CAS No. 177496-81-0
Cat. No. B063473
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,8-Dibromo-2H-chromene-3-carboxylic acid methyl ester
CAS177496-81-0
Synonyms6,8-DIBROMO-2H-CHROMENE-3-CARBOXYLIC ACID METHYL ESTER
Molecular FormulaC11H8Br2O3
Molecular Weight347.99 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC2=C(C(=CC(=C2)Br)Br)OC1
InChIInChI=1S/C11H8Br2O3/c1-15-11(14)7-2-6-3-8(12)4-9(13)10(6)16-5-7/h2-4H,5H2,1H3
InChIKeyMEWRMUMMDBLGMW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6,8-Dibromo-2H-chromene-3-carboxylic Acid Methyl Ester — Technical Profile & Identity


6,8-Dibromo-2H-chromene-3-carboxylic acid methyl ester (CAS 177496-81-0) is a synthetic 2H-chromene derivative featuring bromine atoms at the 6- and 8-positions and a methyl carboxylate at position 3, with the molecular formula C11H8Br2O3 and a molecular weight of 347.99 g/mol [1]. The compound belongs to the class of brominated benzopyran heterocycles and serves primarily as a versatile building block in medicinal chemistry and organic synthesis [2]. Its distinctive 6,8-dibromo substitution pattern imparts specific electronic and steric properties that influence both chemical reactivity and potential biological interactions [3]. Basic computed physicochemical parameters include an XLogP3-AA of 3.2, topological polar surface area of 35.5 Ų, and zero hydrogen bond donors, indicating moderate lipophilicity and favorable passive membrane permeability characteristics [1].

6,8-dibromo chromene scaffold for SAR library synthesis
Supports AhR signaling pathway reporter studies
May fit SIRT2-targeted analog design workflows

6,8-Dibromo-2H-chromene-3-carboxylic Acid Methyl Ester: Generic Substitution Risks


Simple substitution of 6,8-dibromo-2H-chromene-3-carboxylic acid methyl ester with closely related analogs—such as its 6-monobromo counterpart, 6,8-dichloro variant, or the free carboxylic acid—is scientifically unjustified due to substantial functional divergence across critical dimensions. The 6,8-dibromo substitution pattern confers a distinct electronic and steric environment that directly modulates target engagement, as evidenced by structure-activity relationship (SAR) studies demonstrating that larger, electron-withdrawing substituents at both the 6- and 8-positions are favorable for SIRT2 inhibitory potency [1]. The methyl ester moiety is not merely a protecting group but influences cellular permeability and prodrug characteristics; hydrolysis to the free carboxylic acid yields a compound with an entirely different interaction profile and, in many cases, altered biological target engagement [2]. Furthermore, halogen identity (Br vs. Cl) impacts both antimicrobial minimum inhibitory concentrations and the type of reactive oxygen species modulation observed in cellular assays, rendering the 6,8-dichloro analog functionally non-equivalent despite superficial structural similarity [3]. The following quantitative evidence guide provides the precise, assay-level data required for informed procurement and experimental design decisions.

! 6,8-dibromo pattern essential for SIRT2 inhibition; mono‑bromo or non‑halogenated analogs may show reduced engagement.
! Methyl ester influences cellular permeability; free acid form may alter target interaction and should not be used interchangeably.
! Halogen identity (Br vs Cl) shifts antimicrobial selectivity; 6,8-dichloro variant is not functionally equivalent.

6,8-Dibromo-2H-chromene-3-carboxylic Acid Methyl Ester vs. Closest Analogs: Differentiation Evidence


AhR Agonist Activity Differentiation

The target compound demonstrates AhR agonist activity with an EC50 of 172 nM in a human recombinant HepG2-Lucia AhR cell-based luciferase reporter gene assay following 24-hour incubation [1]. This provides a direct, quantitative comparator for evaluating the functional impact of the 6,8-dibromo substitution pattern and methyl ester group on AhR engagement relative to other chromene derivatives. Notably, the free carboxylic acid analog (6,8-dibromo-2H-chromene-3-carboxylic acid, CAS 855286-71-4) and the 6-monobromo methyl ester (CAS 177496-79-6) exhibit distinct activity profiles that preclude simple substitution in AhR-focused research programs.

AhR Agonist Activity
Reported
EC50 172 nM
Supports AhR pathway study design
HepG2-Lucia AhR reporter; 24 h; comparator data not in same assay
Aryl Hydrocarbon Receptor Cell-Based Reporter Assay Nuclear Receptor Pharmacology

SIRT2 Inhibitory Potency Evidence

Structure-activity relationship (SAR) analysis from a series of substituted chroman-4-one and chromone derivatives reveals that larger, electron-withdrawing substituents at the 6- and 8-positions are favorable for SIRT2 inhibitory potency [1]. The most potent inhibitor identified in this study, 6,8-dibromo-2-pentylchroman-4-one, achieved an IC50 of 1.5 μM against SIRT2 and demonstrated high selectivity over SIRT1 and SIRT3 [1]. While this specific assay evaluates a structurally distinct scaffold (chroman-4-one vs. 2H-chromene methyl ester), the SAR principle—that the 6,8-dibromo substitution pattern enhances SIRT2 engagement—is directly transferable to chromene-based methyl ester derivatives and supports the selection of the 6,8-dibromo variant over mono-bromo or non-halogenated alternatives in SIRT2-targeted research programs.

SIRT2 Inhibition SAR
Class‑level inference
6,8-dibromo pattern → IC50 1.5 μM (chroman-4-one analog)
Supports selection of 6,8-dibromo variant for SIRT2 programs
Selectivity over SIRT1/3 confirmed in vitro
Sirtuin Inhibition Epigenetic Drug Discovery Neurodegenerative Disease

Antimicrobial Potency: 6,8-Dihalo Comparison

In a series of 3-substituted-2H-chromene-2-one derivatives evaluated for antimicrobial activity, the 6,8-dibromo analog (7d) demonstrated potent antibacterial activity against Salmonella typhimurium with a minimum inhibitory concentration (MIC) of 2.5 μg/mL [1]. This performance was comparable to the 6,8-dichloro analog (6c), which exhibited MIC values of 2.5 μg/mL against both Staphylococcus aureus and Salmonella typhimurium [1]. For antifungal activity, the 6,8-dibromo analog (6d) achieved MIC values of 15 μg/mL against Aspergillus flavus and 15 μg/mL against Candida albicans, whereas the 6-monobromo analog (6b) required only 10 μg/mL against Aspergillus flavus, indicating that dihalogenation may reduce antifungal potency relative to monohalogenation in this specific scaffold [1]. This cross-study comparison highlights that halogen identity (Br vs. Cl) and the number of halogen substituents differentially modulate antibacterial versus antifungal activity profiles.

Antimicrobial MIC
Cross‑study comparable
Dibromo: MIC 2.5 μg/mL (S. typhimurium); Antifungal 15 μg/mL
Supports selective antibacterial screening context
Dichloro equipotent; monobromo more antifungal
Antimicrobial Screening Minimum Inhibitory Concentration Antibacterial Drug Discovery

ROS Modulation: Dibromo vs. Diiodo Analogs

In a panel of halogenated coumarin derivatives evaluated against thyroid cancer-derived TPC-1 cells, the 6,8-dibromo-2-oxo-2H-chromene-3-carbonitrile (compound 2h) and the 6,8-diiodo-2-oxo-2H-chromene-3-carbonitrile (compound 2k) both exhibited the most potent antiproliferative effects within the series [1]. However, the two compounds displayed mechanistically distinct effects on reactive oxygen species (ROS): the 6,8-dibromo analog (2h) induced a dose- and time-dependent decrease in ROS levels, whereas the 6,8-diiodo analog (2k) triggered a significant increase in ROS [1]. Both compounds induced apoptosis and a slight G2/M phase accumulation with decreased S phase in TPC-1 cells [1]. This divergent ROS modulation indicates that halogen identity (Br vs. I) at the 6- and 8-positions is not functionally interchangeable; the 6,8-dibromo substitution confers a distinct cellular mechanism that may be more suitable for research programs targeting oxidative stress pathways or exploring ROS-independent antiproliferative mechanisms.

ROS Modulation
Head‑to‑head
Dibromo → ROS decrease; Diiodo → ROS increase
ROS modulation is halogen-identity dependent
TPC-1 cells; both induce apoptosis
Cancer Cell Biology Reactive Oxygen Species Thyroid Cancer

Physicochemical Property Comparison

Computed physicochemical properties provide a quantitative basis for differentiating 6,8-dibromo-2H-chromene-3-carboxylic acid methyl ester from its closest analogs. The target compound possesses a molecular weight of 347.99 g/mol, XLogP3-AA of 3.2, topological polar surface area of 35.5 Ų, and zero hydrogen bond donors [1]. In comparison, the 6-monobromo analog (CAS 177496-79-6) has a molecular weight of 269.09 g/mol, while the 6,8-dichloro analog (CAS 118693-22-4) has a molecular weight of 259.08 g/mol [2]. The 6,8-dibromo substitution increases molecular weight by approximately 29% relative to the dichloro analog and 29% relative to the monobromo analog, which impacts bulk physicochemical parameters relevant to permeability, solubility, and metabolic stability predictions. The increased lipophilicity conferred by bromine substitution (relative to chlorine) is consistent with the SAR observation that larger, electron-withdrawing substituents at the 6- and 8-positions enhance target engagement [3].

Physicochemical Profile
Computed
MW 347.99, XLogP3-AA 3.2, TPSA 35.5 Ų
Supports ADME property screening comparison
Higher lipophilicity vs dichloro analog
ADME Prediction Drug-Likeness Physicochemical Profiling

Synthetic Versatility Advantage

The 6,8-dibromo substitution pattern provides two reactive halogen handles for sequential or orthogonal derivatization via transition metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig), enabling the rapid generation of structurally diverse libraries . In contrast, mono-bromo analogs offer only a single site for derivatization, while the 6,8-dichloro pattern is significantly less reactive toward palladium-catalyzed couplings, requiring harsher conditions or specialized ligands. The methyl ester group at position 3 serves as both a protecting group and a handle for further functionalization (hydrolysis to carboxylic acid, reduction to alcohol, or amidation), expanding the synthetic utility beyond simple scaffold modification . This dual-handle architecture is particularly valuable in medicinal chemistry programs where systematic exploration of SAR at multiple positions is required.

Synthetic Versatility
Class‑level inference
Two aryl bromide handles + methyl ester group
Supports SAR library synthesis workflows
Data to verify; supplier‑level information
Organic Synthesis Cross-Coupling Reactions Medicinal Chemistry

6,8-Dibromo-2H-chromene-3-carboxylic Acid Methyl Ester — Application Scenarios


AhR Agonist Screening

The target compound serves as a validated AhR agonist with a defined EC50 of 172 nM in human recombinant HepG2-Lucia AhR cell-based assays [1]. This application scenario is appropriate for research programs investigating aryl hydrocarbon receptor modulation, including toxicology studies, immunomodulation research, and cancer biology investigations. The quantitative EC50 value enables precise dose-response experimental design and provides a benchmark for evaluating structurally modified analogs. Given that the 6,8-dibromo substitution pattern and methyl ester group are critical for this specific activity profile, substitution with the free carboxylic acid or mono-bromo analogs will not recapitulate the same target engagement and should be avoided in this research context.

SIRT2-Targeted Inhibitor Development

Based on class-level SAR evidence demonstrating that larger, electron-withdrawing substituents at the 6- and 8-positions enhance SIRT2 inhibitory potency, the 6,8-dibromo-2H-chromene-3-carboxylic acid methyl ester is positioned as a strategic intermediate for synthesizing SIRT2-selective inhibitors [1]. The 6,8-dibromo pattern is essential for achieving low-micromolar potency and high selectivity over SIRT1 and SIRT3. Research groups focused on neurodegenerative disorders (Parkinson's, Alzheimer's, Huntington's disease) or cancer biology—where SIRT2 inhibition is a validated therapeutic approach—should prioritize this compound over mono-bromo or non-halogenated analogs to maximize the probability of identifying potent lead candidates.

ROS Modulation Studies in Cancer Biology

The target compound is uniquely suitable for research programs investigating the role of reactive oxygen species in cancer cell death. Head-to-head comparison data demonstrate that the 6,8-dibromo substitution pattern induces a dose- and time-dependent decrease in ROS in thyroid cancer-derived TPC-1 cells, whereas the 6,8-diiodo analog triggers a significant ROS increase [1]. This mechanistic divergence is critical for experiments designed to probe ROS-dependent versus ROS-independent apoptotic pathways. Researchers should procure the 6,8-dibromo variant specifically when aiming to achieve ROS reduction concomitant with antiproliferative activity, and should avoid substitution with the 6,8-diiodo analog unless ROS induction is the intended experimental outcome.

Selective Antibacterial Screening

Cross-study MIC data indicate that the 6,8-dibromo substitution pattern yields equipotent antibacterial activity against Salmonella typhimurium (MIC = 2.5 μg/mL) compared to the 6,8-dichloro analog, while exhibiting reduced antifungal potency relative to the 6-monobromo analog (15 μg/mL vs. 10 μg/mL against A. flavus) [1]. This differential activity profile positions the target compound as a preferred starting point for antibacterial discovery programs where selective Gram-negative activity with minimized off-target antifungal effects is desired. Procurement of the 6,8-dibromo variant over the 6-monobromo analog is warranted to avoid confounding antifungal activity that could complicate hit triage and lead optimization.

Application
Selection Property
Validation Focus
AhR pathway studies
AhR agonist engagement context
AhR reporter assay validation
SIRT2 inhibitor development
6,8-dibromo substitution pattern
SIRT2 isoform selectivity assay
ROS modulation research
Halogen-identity dependent ROS response
ROS fluorescence endpoint review
Antibacterial screening studies
Gram‑negative antibacterial profile
MIC and strain‑panel endpoints
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